(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
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Overview
Description
The compound (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes an indole ring, a sulfonyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide typically involves multiple steps. One common route starts with the preparation of the indole derivative, which is then sulfonylated using a sulfonyl chloride reagent under basic conditions. The resulting sulfonyl indole is then coupled with a phenylprop-2-enamide derivative through an amide bond formation reaction, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced amide derivatives, and various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets in biological systems. The indole ring and sulfonyl group are key features that enable binding to specific proteins or enzymes, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide: shares similarities with other sulfonyl indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-23(15-10-18-6-2-1-3-7-18)24-20-11-13-21(14-12-20)29(27,28)25-17-16-19-8-4-5-9-22(19)25/h1-15H,16-17H2,(H,24,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYJOMOHUJKLRB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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